2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER
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Overview
Description
2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl ring, a fluorobenzyl sulfanyl group, and a triazino-benzoxazepine core. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.
Substitution Reactions:
Attachment of the Fluorobenzyl Sulfanyl Group: This step involves the reaction of the triazino-benzoxazepine core with a fluorobenzyl sulfanyl precursor under specific conditions to attach the fluorobenzyl sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazino-benzoxazepine core or the fluorobenzyl group, potentially leading to the formation of reduced derivatives.
Substitution: The phenyl ring with ethoxy and methoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the triazino-benzoxazepine core or fluorobenzyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound could influence biochemical pathways by inhibiting or activating key steps.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 6-(4-Ethoxyphenyl)-3-[(2-bromobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER is unique due to the specific combination of substituents on the phenyl ring and the presence of the fluorobenzyl sulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H23FN4O3S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6-(4-ethoxy-3-methoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H23FN4O3S/c1-3-33-21-13-12-16(14-22(21)32-2)24-28-20-11-7-5-9-18(20)23-25(34-24)29-26(31-30-23)35-15-17-8-4-6-10-19(17)27/h4-14,24,28H,3,15H2,1-2H3 |
InChI Key |
XUSZVRWMLWWFEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F)OC |
Origin of Product |
United States |
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